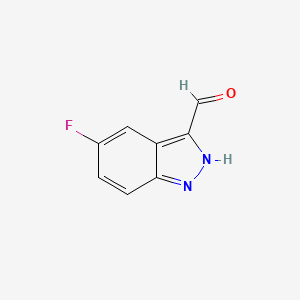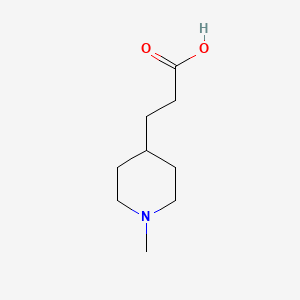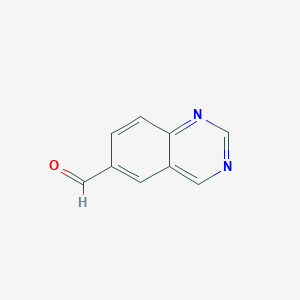
Tert-butyl (4-bromo-2-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H13BrClNO2 . It is used for the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma .
Synthesis Analysis
The synthesis of Tert-butyl (4-bromo-2-chlorophenyl)carbamate involves several steps. The process includes the use of 4-benzyloxybenzaldehyde and tert-butyl carbamate as starting materials . The reaction is facilitated by the use of benzenesulfinic acid sodium salt and formic acid . The product is then purified and used in subsequent reactions .Molecular Structure Analysis
The molecular structure of Tert-butyl (4-bromo-2-chlorophenyl)carbamate is characterized by the presence of a carbamate group attached to a tert-butyl group and a phenyl ring substituted with bromo and chloro groups . The molecular weight of the compound is 306.59 .Physical And Chemical Properties Analysis
Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis of N-Boc-Protected Anilines
Tert-butyl (4-bromo-2-chlorophenyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.
Creation of Tetrasubstituted Pyrroles
The compound serves as a precursor in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant potential in pharmaceuticals and materials science due to their diverse biological activities and electronic properties.
Development of Aromatic Compounds
It is involved in reactions at the benzylic position, which is a key step in the synthesis of complex aromatic compounds . These reactions are fundamental in creating molecules with potential applications in drug development and organic electronics.
Research in Analytical Chemistry
Tert-butyl (4-bromo-2-chlorophenyl)carbamate: is used in analytical chemistry for the development of chromatographic methods and mass spectrometry analysis . This aids in the identification and quantification of various substances within a sample.
Biopharma Production
In biopharmaceutical production, this compound can be employed in the synthesis of intermediates and active pharmaceutical ingredients (APIs) . Its role in the creation of protected intermediates is vital for the development of new drugs.
Controlled Environment and Cleanroom Solutions
The compound’s applications extend to controlled environment and cleanroom solutions, where it is used in the synthesis of materials that require a high degree of purity . This is essential for industries where contamination control is critical, such as semiconductor manufacturing and biotechnology.
Advanced Battery Science
In the field of advanced battery science, Tert-butyl (4-bromo-2-chlorophenyl)carbamate could be explored for the synthesis of electrolyte components or as a precursor for materials with electrochemical applications .
Safety and Environmental Research
Lastly, the compound is significant in safety and environmental research, where it may be used to study the degradation of chemical compounds and their impact on the environment .
Safety and Hazards
The safety information for Tert-butyl (4-bromo-2-chlorophenyl)carbamate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
tert-butyl N-(4-bromo-2-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEJPTJXEPYWQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625080 |
Source


|
| Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330794-09-7 |
Source


|
| Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




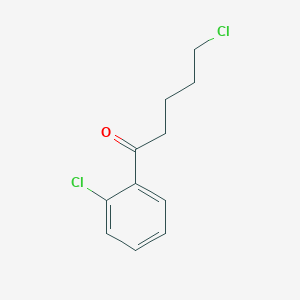

![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)
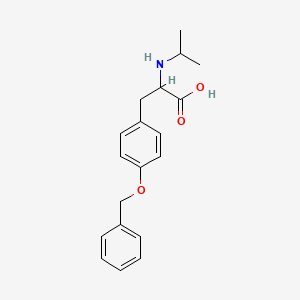
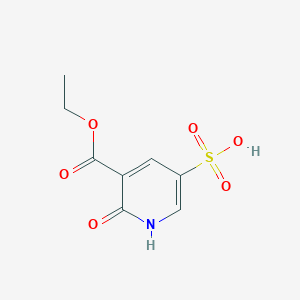
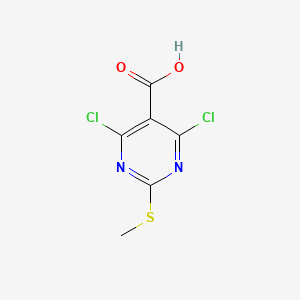

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
